molecular formula C16H14Cl2N2O2 B5681211 2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide

2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide

Cat. No. B5681211
M. Wt: 337.2 g/mol
InChI Key: BLMBXWAXYCNJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide, also known as CPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPB belongs to the class of hydrazide compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide exerts its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. 2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide also inhibits the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and angiogenesis in animal models of inflammatory diseases. 2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. It has been extensively studied for its pharmacological properties and has been shown to be effective in animal models of various diseases. However, 2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide also has some limitations. It is a relatively large molecule that may have limited bioavailability in vivo. It may also have off-target effects on other enzymes and signaling pathways.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide. Another area of interest is the investigation of the potential use of 2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to understand the precise mechanisms of action of 2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide and its potential off-target effects.

Synthesis Methods

2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide can be synthesized by reacting 2,4-dichlorobenzohydrazide with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction yields 2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide as a white crystalline solid with a melting point of 231-233°C.

Scientific Research Applications

2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-12-7-8-13(14(18)10-12)16(22)20-19-15(21)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMBXWAXYCNJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-(3-phenylpropanoyl)benzohydrazide

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